molecular formula C10H19NO6 B093347 alpha-D-Galactopyranoside, methyl 2-(acetylamino)-2-deoxy-6-O-methyl- CAS No. 17296-07-0

alpha-D-Galactopyranoside, methyl 2-(acetylamino)-2-deoxy-6-O-methyl-

Cat. No. B093347
CAS RN: 17296-07-0
M. Wt: 249.26 g/mol
InChI Key: MUFOKXBTKMBJLR-SPFKKGSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-D-Galactopyranoside, methyl 2-(acetylamino)-2-deoxy-6-O-methyl- is a complex chemical compound that has gained significant attention in the scientific research community. This compound is widely used in various scientific research applications due to its unique properties and potential benefits.

Mechanism Of Action

The mechanism of action of alpha-D-Galactopyranoside, methyl 2-(acetylamino)-2-deoxy-6-O-methyl- is not fully understood. However, studies have shown that this compound can inhibit the activity of glycosidases, which are enzymes that break down complex carbohydrates. This inhibition can lead to the accumulation of complex carbohydrates, which can have various biological effects.

Biochemical And Physiological Effects

Alpha-D-Galactopyranoside, methyl 2-(acetylamino)-2-deoxy-6-O-methyl- has several biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of certain cancer cells by inducing apoptosis (programmed cell death). This compound is also known to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

One of the main advantages of using alpha-D-Galactopyranoside, methyl 2-(acetylamino)-2-deoxy-6-O-methyl- in lab experiments is its high purity. This compound is readily available in high purity, which makes it easier to use in various experiments. However, one of the main limitations of using this compound is its high cost, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research on alpha-D-Galactopyranoside, methyl 2-(acetylamino)-2-deoxy-6-O-methyl-. One of the main directions is to explore its potential use in the treatment of various diseases, including cancer and inflammatory diseases. Another direction is to investigate the mechanism of action of this compound and its interactions with other biological molecules. Finally, there is a need to develop new synthesis methods for this compound that are more cost-effective and environmentally friendly.
Conclusion:
In conclusion, alpha-D-Galactopyranoside, methyl 2-(acetylamino)-2-deoxy-6-O-methyl- is a complex chemical compound that has several scientific research applications. This compound is widely used in the field of glycobiology and has several biochemical and physiological effects. While there are some limitations to its use in lab experiments, the future directions for research on this compound are promising.

Synthesis Methods

The synthesis of alpha-D-Galactopyranoside, methyl 2-(acetylamino)-2-deoxy-6-O-methyl- is a complex process that involves several steps. The most common method for synthesizing this compound is through the reaction of methyl 2,3,4-tri-O-benzyl-alpha-D-galactopyranoside with acetic anhydride and N-methylmorpholine. The reaction is carried out in the presence of a catalyst such as DMAP (4-dimethylaminopyridine) and yields alpha-D-Galactopyranoside, methyl 2-(acetylamino)-2-deoxy-6-O-methyl- in high purity.

Scientific Research Applications

Alpha-D-Galactopyranoside, methyl 2-(acetylamino)-2-deoxy-6-O-methyl- has several scientific research applications. One of the most significant applications is in the field of glycobiology, where it is used as a glycosyl donor for the synthesis of complex carbohydrates. This compound is also used in the synthesis of glycopeptides and glycolipids, which are essential for various biological processes.

properties

CAS RN

17296-07-0

Product Name

alpha-D-Galactopyranoside, methyl 2-(acetylamino)-2-deoxy-6-O-methyl-

Molecular Formula

C10H19NO6

Molecular Weight

249.26 g/mol

IUPAC Name

N-[(2S,3R,4R,5R,6R)-4,5-dihydroxy-2-methoxy-6-(methoxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C10H19NO6/c1-5(12)11-7-9(14)8(13)6(4-15-2)17-10(7)16-3/h6-10,13-14H,4H2,1-3H3,(H,11,12)/t6-,7-,8+,9-,10+/m1/s1

InChI Key

MUFOKXBTKMBJLR-SPFKKGSWSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC)COC)O)O

SMILES

CC(=O)NC1C(C(C(OC1OC)COC)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC)COC)O)O

synonyms

Methyl 2-(acetylamino)-6-O-methyl-2-deoxy-α-D-galactopyranoside

Origin of Product

United States

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